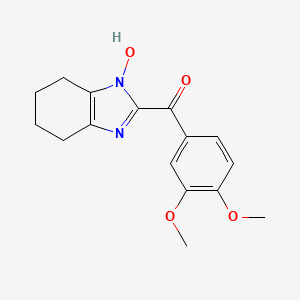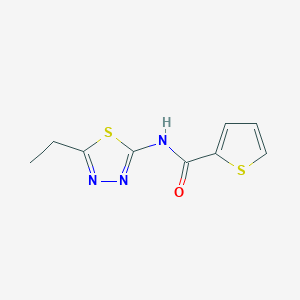![molecular formula C17H19NO4 B5691035 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one](/img/structure/B5691035.png)
3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one, also known as BMA-12, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a pyranone derivative that has shown promising results in various studies, making it an attractive compound for further investigation.
Mécanisme D'action
The mechanism of action of 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, proliferation, and inflammation. 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one has been shown to interact with various proteins and enzymes, including cyclin-dependent kinases, caspases, and nuclear factor-kappa B (NF-κB), which are involved in these pathways.
Biochemical and Physiological Effects:
3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the reduction of oxidative stress and inflammation. These effects have been observed in various cell and animal models, suggesting that 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one may have therapeutic potential in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one is its synthetic nature, which allows for easy and reproducible synthesis. Additionally, 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one has been shown to have low toxicity and good pharmacokinetic properties, making it an attractive compound for further investigation. However, one of the limitations of 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one is its limited solubility in aqueous solutions, which may pose challenges in certain experimental setups.
Orientations Futures
There are several future directions for the investigation of 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one, including:
1. Further studies on the mechanism of action of 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one, including its interactions with various proteins and signaling pathways.
2. Investigation of the potential therapeutic applications of 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one in various diseases, including cancer, neurodegenerative diseases, and inflammation.
3. Development of new synthetic methods for 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one that may improve its solubility and other pharmacokinetic properties.
4. Investigation of the potential synergistic effects of 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one with other compounds or drugs.
5. Development of new formulations of 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one that may improve its bioavailability and efficacy.
In conclusion, 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one is a synthetic compound that has shown promising results in various scientific studies. It has potential applications in cancer research, neurodegenerative diseases, and inflammation, and further investigation is needed to fully understand its mechanism of action and therapeutic potential.
Méthodes De Synthèse
3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one can be synthesized through a multi-step process that involves the reaction of 4-methoxyaniline with methyl acetoacetate, followed by the addition of butyric anhydride and the subsequent cyclization of the resulting intermediate. The final product is obtained through purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one has been studied for its potential applications in various scientific fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one has been investigated for its neuroprotective properties, as it has been shown to reduce oxidative stress and inflammation in the brain. Additionally, 3-butyryl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one has been studied for its anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
3-butanoyl-4-(4-methoxyanilino)-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-4-5-15(19)16-14(10-11(2)22-17(16)20)18-12-6-8-13(21-3)9-7-12/h6-10,18H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRKYHMXLYUSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(OC1=O)C)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butanoyl-4-[(4-methoxyphenyl)amino]-6-methyl-2H-pyran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-methoxy-5-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5690966.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-[2-(ethylthio)propanoyl]piperidine](/img/structure/B5690973.png)

![3-amino-5,5-dimethyl-2-phenyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5690995.png)

![2-(2-hydroxypropyl)-9-(1-pyrrolidinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691010.png)
![[2-(4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-2-oxoethyl]methylamine dihydrochloride](/img/structure/B5691016.png)
![1-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]ethanol](/img/structure/B5691018.png)
![(2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenoxy)acetic acid](/img/structure/B5691020.png)
![2-[(cyclohexylamino)methylene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5691025.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691042.png)

![4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine](/img/structure/B5691049.png)